2,3,6-Trimethylacetophenone CAS number 54200-67-8
2,3,6-Trimethylacetophenone CAS number 54200-67-8
An In-Depth Technical Guide to 2,3,6-Trimethylacetophenone (CAS 54200-67-8) for Advanced Research Applications
Abstract
This technical guide provides a comprehensive overview of 2,3,6-trimethylacetophenone (CAS: 54200-67-8), a substituted aromatic ketone. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis via Friedel-Crafts acylation with detailed mechanistic insights, and state-of-the-art spectroscopic characterization. While direct applications in drug development are not extensively documented, its structural features suggest potential as a valuable intermediate and building block in synthetic and medicinal chemistry. This guide consolidates technical data and field-proven methodologies to serve as an essential resource for the scientific community.
Core Chemical and Physical Properties
2,3,6-Trimethylacetophenone, also known as 1-(2,3,6-trimethylphenyl)ethanone, is an organic compound with the chemical formula C₁₁H₁₄O.[1] It is a colorless to light yellow liquid soluble in common organic solvents.[1] It is crucial to distinguish this compound from its more common isomer, 2,4,6-trimethylacetophenone (CAS: 1667-01-2), as their properties and reactivity can differ significantly due to the varied substitution pattern on the aromatic ring.
Table 1: Physicochemical Properties of 2,3,6-Trimethylacetophenone
| Property | Value | Source |
| CAS Number | 54200-67-8 | [1][2] |
| Molecular Formula | C₁₁H₁₄O | [1] |
| Molecular Weight | 162.23 g/mol | [1] |
| Boiling Point | 235.5 °C | [1] |
| Flash Point | 101.4 °C | [1] |
| SMILES | CC1=C(C(=C(C=C1)C)C(=O)C)C | [1] |
| Storage | Store at 10°C - 25°C in a dry, cool, well-ventilated place.[1][3] | [1][3] |
Synthesis and Purification: The Friedel-Crafts Acylation Approach
The most direct and industrially relevant method for synthesizing 2,3,6-trimethylacetophenone is the Friedel-Crafts acylation of 1,2,4-trimethylbenzene (pseudocumene).[4][5] This electrophilic aromatic substitution reaction utilizes an acylating agent, typically acetyl chloride or acetic anhydride, and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][6]
Mechanistic Rationale
The reaction proceeds through a well-established mechanism. The Lewis acid catalyst is essential as it coordinates with the acylating agent to generate a highly electrophilic acylium ion. This ion is then attacked by the electron-rich π-system of the 1,2,4-trimethylbenzene ring. The choice of a strong Lewis acid like AlCl₃ is critical for activating the acyl chloride, which is not electrophilic enough to react with the aromatic ring on its own.[5] Due to the formation of a stable complex between the product ketone and AlCl₃, a stoichiometric amount of the catalyst is required.[4] The subsequent aqueous workup hydrolyzes this complex to liberate the final product.
Caption: Mechanism of Friedel-Crafts Acylation.
Detailed Experimental Protocol
This protocol is adapted from established Friedel-Crafts procedures.[7] All operations must be conducted under anhydrous conditions in a well-ventilated fume hood.
Materials:
-
1,2,4-Trimethylbenzene (Pseudocumene)
-
Acetyl Chloride (freshly distilled)
-
Anhydrous Aluminum Chloride (AlCl₃, finely powdered)
-
Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂) as solvent
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Diethyl ether or Ethyl Acetate for extraction
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Equip a three-necked, round-bottom flask with a dropping funnel, a reflux condenser (with a gas outlet connected to a trap), and a magnetic stirrer. Ensure all glassware is oven-dried.
-
Reagent Charging: Under an inert atmosphere (N₂ or Argon), charge the flask with anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.
-
Substrate Addition: In the dropping funnel, prepare a solution of 1,2,4-trimethylbenzene (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Acylation: Prepare a solution of acetyl chloride (1.05 equivalents) in anhydrous DCM in the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes. The reaction is exothermic; maintain the temperature between 0-5 °C.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Cool the reaction mixture back to 0 °C and very slowly and carefully pour it onto a vigorously stirred mixture of crushed ice and concentrated HCl. This step is highly exothermic and releases HCl gas.
-
Workup and Extraction: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine all organic layers.
-
Washing: Wash the combined organic phase sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield 2,3,6-trimethylacetophenone as a clear liquid.
Caption: General Experimental Workflow for Synthesis.
Spectroscopic and Structural Elucidation
Definitive experimental spectra for 2,3,6-trimethylacetophenone are not widely published. The following characterization data is based on established spectroscopic principles and analysis of analogous structures.
¹H NMR Spectroscopy (Predicted, 500 MHz, CDCl₃)
The proton NMR spectrum is expected to be highly informative, with distinct signals for the two aromatic protons and the four different methyl groups.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| H-aromatic | ~7.15 | d, J ≈ 8.0 Hz | 1H | H-5 |
| H-aromatic | ~7.05 | d, J ≈ 8.0 Hz | 1H | H-4 |
| -C(=O)CH₃ | ~2.55 | s | 3H | Acetyl methyl |
| Ar-CH₃ | ~2.30 | s | 3H | C6-Methyl |
| Ar-CH₃ | ~2.25 | s | 3H | C2-Methyl |
| Ar-CH₃ | ~2.20 | s | 3H | C3-Methyl |
¹³C NMR Spectroscopy (Predicted, 125 MHz, CDCl₃)
The carbon spectrum will confirm the presence of 11 unique carbon environments.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Type | Predicted δ (ppm) | Assignment |
| Carbonyl | ~205 | C=O |
| Aromatic Quaternary | ~138-142 | C1, C2, C3, C6 |
| Aromatic CH | ~128-132 | C4, C5 |
| Acetyl Methyl | ~30 | -C(=O)CH₃ |
| Aromatic Methyls | ~18-22 | Ar-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3100-3000 | Medium | C-H Stretch | Aromatic C-H |
| ~2980-2850 | Medium-Strong | C-H Stretch | Aliphatic C-H (Methyl) |
| ~1690 | Strong | C=O Stretch | Ketone |
| ~1600, ~1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
The most prominent peak will be the strong carbonyl (C=O) stretch, characteristic of an aryl ketone.[8]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
-
Molecular Ion (M⁺): A peak is expected at m/z = 162, corresponding to the molecular formula C₁₁H₁₄O.
-
Major Fragments:
-
m/z = 147: [M-15]⁺, corresponding to the loss of a methyl radical from the acetyl group, forming a stable acylium ion. This is often a very prominent peak.
-
m/z = 43: [CH₃CO]⁺, the acylium ion itself, which is also typically a strong signal.
-
Applications in Research and Development
2,3,6-Trimethylacetophenone serves primarily as a research chemical and an intermediate in organic synthesis.[1][9] While one source mentions its use as a precursor to carotenoids, this application is not widely substantiated in available literature.[1]
For drug development professionals, its utility lies in its potential as a sterically hindered building block. The specific arrangement of the three methyl groups on the aromatic ring provides a unique scaffold for constructing complex molecules with defined three-dimensional structures. This can be advantageous in designing ligands that require specific steric bulk to achieve selective binding to biological targets. The ketone functionality offers a versatile handle for further chemical transformations, such as reduction to an alcohol, conversion to an amine via reductive amination, or elaboration into more complex heterocyclic systems.
Safety and Handling
As with any laboratory chemical, 2,3,6-trimethylacetophenone should be handled with appropriate care. It is classified as a combustible liquid and may cause skin, eye, and respiratory tract irritation.[3][10]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[3]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat and sources of ignition.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][3]
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-
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National Institute of Standards and Technology. Acetophenone - the NIST WebBook.
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University of Colorado Boulder. Table of Characteristic IR Absorptions.
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